Bis(N,N-dimethyl-|A-alaninato)palladium(II)
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Overview
Description
Preparation Methods
The synthesis of Bis(N,N-dimethyl-β-alaninato)palladium(II) typically involves the reaction of palladium(II) acetate with N,N-dimethyl-β-alanine in an appropriate solvent . The reaction conditions often include moderate temperatures and stirring to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Bis(N,N-dimethyl-β-alaninato)palladium(II) is involved in several types of chemical reactions, primarily as a catalyst in cross-coupling reactions. These reactions include:
- Buchwald-Hartwig Cross Coupling Reaction
- Suzuki-Miyaura Coupling
- Stille Coupling
- Sonogashira Coupling
- Negishi Coupling
- Hiyama Coupling
- Heck Reaction
Common reagents used in these reactions include aryl halides, boronic acids, and alkynes, among others. The major products formed from these reactions are typically biaryl compounds, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Bis(N,N-dimethyl-β-alaninato)palladium(II) has a wide range of applications in scientific research:
- Chemistry : It is extensively used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds .
- Biology : Its catalytic properties are leveraged in the synthesis of biologically active molecules and natural products .
- Medicine : The compound is used in the development of new drugs and therapeutic agents due to its ability to facilitate complex organic transformations .
- Industry : It is employed in the production of fine chemicals, polymers, and advanced materials .
Mechanism of Action
The mechanism by which Bis(N,N-dimethyl-β-alaninato)palladium(II) exerts its catalytic effects involves the coordination of the palladium center with the reactants, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-aryl intermediates, which then undergo transmetalation and reductive elimination to form the desired products .
Comparison with Similar Compounds
Bis(N,N-dimethyl-β-alaninato)palladium(II) is unique due to its phosphine-free nature, which makes it less toxic and more environmentally friendly compared to phosphine-based palladium catalysts. Similar compounds include:
- Tetrakis(triphenylphosphine)palladium(0)
- Tris(dibenzylideneacetone)dipalladium(0)
- [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
- Bis(dibenzylideneacetone)palladium(0)
These compounds also serve as catalysts in various cross-coupling reactions but may differ in terms of reactivity, stability, and environmental impact .
Properties
Molecular Formula |
C10H20N2O4Pd |
---|---|
Molecular Weight |
338.70 g/mol |
IUPAC Name |
3-(dimethylamino)propanoate;palladium(2+) |
InChI |
InChI=1S/2C5H11NO2.Pd/c2*1-6(2)4-3-5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
InChI Key |
ZXNOSELUGCGIPS-UHFFFAOYSA-L |
Canonical SMILES |
CN(C)CCC(=O)[O-].CN(C)CCC(=O)[O-].[Pd+2] |
Origin of Product |
United States |
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